molecular formula C18H17N3O2S B5677318 2-{[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide

2-{[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide

Cat. No. B5677318
M. Wt: 339.4 g/mol
InChI Key: LNONQXVVUWXYQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives often involves green and efficient methods. For instance, Lei, Ma, and Hu (2011) developed a procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives using a one-pot condensation method that emphasizes environmental sustainability and operational simplicity (Lei, Ma, & Hu, 2011).

Molecular Structure Analysis

The molecular structure of similar quinoline derivatives has been extensively studied. Wen et al. (2006) examined the bond lengths and angles in a related compound, N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, revealing a nearly planar conformation and highlighting intramolecular hydrogen bonds (Wen et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives demonstrate a range of chemical reactions and properties. Karmakar and Baruah (2008) synthesized different hydrates of a related receptor, N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide, which interacted with various acids, affecting its fluorescence properties (Karmakar & Baruah, 2008).

Physical Properties Analysis

The physical properties of these compounds are often characterized by their interaction with light and acids. The work by Karmakar and Baruah (2008) is an example of how the physical properties of quinoline derivatives are influenced by their molecular structure and external stimuli (Karmakar & Baruah, 2008).

properties

IUPAC Name

2-[[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c19-9-14-17(11-5-7-12(22)8-6-11)13-3-1-2-4-15(13)21-18(14)24-10-16(20)23/h5-8,22H,1-4,10H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNONQXVVUWXYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)N)C#N)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-cyano-4-(4-oxocyclohexa-2,5-dien-1-ylidene)-5,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide

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